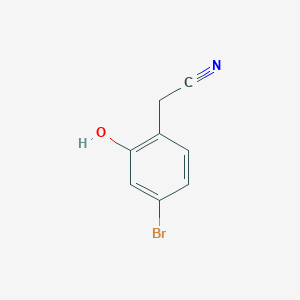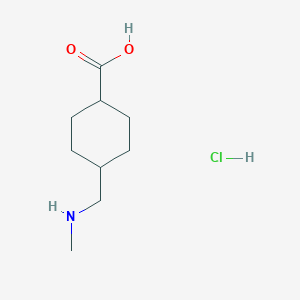
trans-4-Methylaminomethyl-cyclohexanecarboxylic acid-hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a methylamino group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine and a suitable leaving group on the cyclohexane ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is used as the carboxylating agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the quality and consistency of the product.
化学反応の分析
Types of Reactions
(1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexane derivatives.
科学的研究の応用
(1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in gene expression and cellular responses.
類似化合物との比較
Similar Compounds
Memantine: A compound with a similar structure used in the treatment of Alzheimer’s disease.
Cyclohexylamine: A related compound with applications in organic synthesis and as a corrosion inhibitor.
Uniqueness
(1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC名 |
4-(methylaminomethyl)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10-6-7-2-4-8(5-3-7)9(11)12;/h7-8,10H,2-6H2,1H3,(H,11,12);1H |
InChIキー |
XLKPWTCSSVYLKO-UHFFFAOYSA-N |
正規SMILES |
CNCC1CCC(CC1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


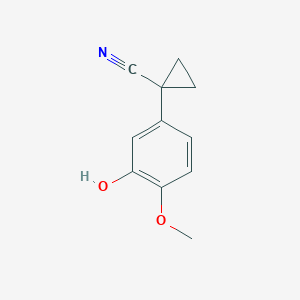
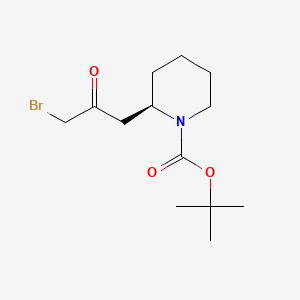


![2-(Morpholin-3-yl)benzo[d]oxazole](/img/structure/B13566760.png)
![(4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoicacid](/img/structure/B13566761.png)

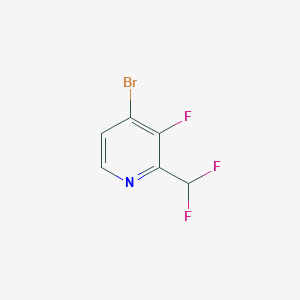

![3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13566791.png)



